Home > Products > Screening Compounds P34096 > 6,7-dimethoxy-2-[(4-phenylphenyl)methyl]-3,4-dihydro-1H-isoquinoline
6,7-dimethoxy-2-[(4-phenylphenyl)methyl]-3,4-dihydro-1H-isoquinoline -

6,7-dimethoxy-2-[(4-phenylphenyl)methyl]-3,4-dihydro-1H-isoquinoline

Catalog Number: EVT-3577735
CAS Number:
Molecular Formula: C24H25NO2
Molecular Weight: 359.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

  • Compound Description: This compound serves as a crucial building block in synthesizing various tetrahydroisoquinoline derivatives, including those with potential pharmaceutical applications. []
  • Relevance: This compound represents the core structure of the target compound, 2-(4-biphenylylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The target compound expands upon this core by introducing a 4-biphenylylmethyl substituent at the 2-position. []

6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline (±)-7

  • Compound Description: This compound exhibits high affinity for σ2 receptors, demonstrating potential as a PET radiotracer for imaging σ2 receptor function in the central nervous system. []
  • Relevance: Both this compound and the target compound, 2-(4-biphenylylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. The difference lies in the substituent at the 2-position, with (±)-7 featuring a 4-(4-methoxyphenyl)butan-2-yl group compared to the 4-biphenylylmethyl group in the target compound. This structural similarity suggests potential for the target compound to interact with σ2 receptors, highlighting an area for further investigation. []

1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

  • Compound Description: This compound exhibits promising analgesic and anti-inflammatory effects, exceeding the potency of diclofenac sodium in reducing inflammation in a model of acute inflammatory arthritis. []
  • Relevance: This compound and 2-(4-biphenylylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure. Notably, both compounds feature aromatic substituents at the 1-position: a 4'-dimethylaminophenyl group in the related compound and a 4-biphenylylmethyl group in the target compound. This shared structural motif suggests that the target compound may also exhibit analgesic and anti-inflammatory properties. []

1-(2-Hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound displays sedative-anxiolytic properties when administered intragastrically at doses of 10 and 20 mg/kg. []
  • Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with the target compound, 2-(4-biphenylylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The structural variation lies in the substituent at the 1-position, where the related compound has a 2-hydroxyphenyl group, and the target compound has a 4-biphenylylmethyl group. []

6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Amides and Ester Isosteres

  • Compound Description: These compounds demonstrate potent and selective modulation of P-glycoprotein (P-gp), a protein involved in multidrug resistance, making them promising candidates for enhancing the efficacy of anticancer drugs. [, ]
  • Relevance: These compounds and the target compound, 2-(4-biphenylylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, belong to the same structural class characterized by the 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline scaffold. The presence of different amide and ester substituents in these related compounds highlights the potential for modifying the 2-position substituent in the target compound to modulate its interactions with P-gp and potentially other biological targets. [, ]

1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Anticonvulsants

  • Compound Description: This class of compounds has shown anticonvulsant activity in animal models of epilepsy. Modifications to the aryl group at the 1-position influence their potency. []
  • Relevance: The target compound, 2-(4-biphenylylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, falls under the broad category of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines. Although the target compound's 4-biphenylylmethyl group differs from the specific aryl substituents studied in the referenced research, the shared structural framework suggests that 2-(4-biphenylylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline may possess anticonvulsant properties. This connection highlights the potential of exploring the target compound's effects on the central nervous system. []

(E)-2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound exhibits antibacterial activity against various Gram-positive and Gram-negative bacterial strains. []
  • Relevance: Both this compound and 2-(4-biphenylylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure. Despite significant differences in substituents at positions 2, 3, and 4, the shared core structure suggests that exploring the antibacterial potential of the target compound could be a worthwhile endeavor. []

1-(p-Chlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (I-K-1)

  • Compound Description: This analgesic compound exhibits a weaker addiction liability profile compared to morphine, codeine, and D-propoxyphene. []
  • Relevance: This compound and the target compound, 2-(4-biphenylylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core and both feature substitutions at the 1 and 2 positions. []

4-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: Attempts to synthesize the corresponding 3,4-dihydroisoquinolone derivative from this compound led to the formation of dibenzo[b,f]cycloheptane derivatives instead. Electrochemical oxidation of this compound yields the corresponding 3,4-dihydroisoquinolinium and 4-(3,4-dimethoxybenzylidene)-6,7-dimethoxy-2-methyl-1,4-dihydroisoquinolinium salts. []
  • Relevance: This compound and 2-(4-biphenylylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure. Additionally, both compounds have a substituent at position 2 and an aromatic substituent at position 4. []

1-(α-Naphthylmethy)-2-methyl -6,7-dimethoxy -1,2,3,4-tetrahydroisoquinoline Hydrochloride (86040)

  • Compound Description: This compound acts as a calcium antagonist and has two enantiomers with potentially differing pharmacological profiles. [, ]
  • Relevance: This compound and 2-(4-biphenylylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. Both compounds have substituents at positions 1 and 2, although the specific substituents differ. [, ]

Properties

Product Name

6,7-dimethoxy-2-[(4-phenylphenyl)methyl]-3,4-dihydro-1H-isoquinoline

IUPAC Name

6,7-dimethoxy-2-[(4-phenylphenyl)methyl]-3,4-dihydro-1H-isoquinoline

Molecular Formula

C24H25NO2

Molecular Weight

359.5 g/mol

InChI

InChI=1S/C24H25NO2/c1-26-23-14-21-12-13-25(17-22(21)15-24(23)27-2)16-18-8-10-20(11-9-18)19-6-4-3-5-7-19/h3-11,14-15H,12-13,16-17H2,1-2H3

InChI Key

YUOFPIFTPKDZRM-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CC=C(C=C3)C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CC=C(C=C3)C4=CC=CC=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.